N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Description
N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrazole core
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)10-22(11-17(20)24)18(25)16-9-15-13(3)21-23(19(15)26-16)14-7-5-4-6-8-14/h4-9,12H,10-11H2,1-3H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODRQDVIUECPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N(CC(C)C)CC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps One common approach is to start with the thieno[2,3-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyrazole derivatives with different substituents. Examples include:
- N-(2-amino-2-oxoethyl)-2-propenamide
- N-(2-amino-2-oxoethyl)-1-naphthamide
Uniqueness
What sets N-(2-amino-2-oxoethyl)-3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide apart is its specific combination of functional groups and the thieno[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
